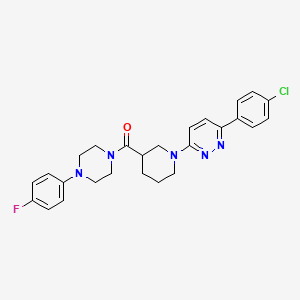

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN5O/c27-21-5-3-19(4-6-21)24-11-12-25(30-29-24)33-13-1-2-20(18-33)26(34)32-16-14-31(15-17-32)23-9-7-22(28)8-10-23/h3-12,20H,1-2,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIJFQRUAWBINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown that (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone may induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

In vitro studies have demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting promising anticancer activity.

Neuropharmacological Applications

The compound's structure suggests potential use as a neuropharmaceutical agent. It may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia.

Research into similar piperazine derivatives has shown:

- Receptor Modulation : Ability to bind to serotonin receptors, potentially enhancing mood regulation.

- Cognitive Enhancement : Possible effects on memory and learning processes.

Antimicrobial Activity

Emerging studies have reported that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate potency compared to standard antibiotics, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of pyridazine derivatives on various cancer cell lines, revealing enhanced activity through structural modifications.

- Neuropharmacological Research : Investigations into the binding affinity of similar compounds to serotonin receptors showed promising results for mood disorder treatments.

- Antimicrobial Research : Studies assessing the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains have indicated comparable or superior activity to conventional antibiotics.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound's pyridazine and piperidine rings are susceptible to oxidation under controlled conditions:

-

Pyridazine ring oxidation : Reacts with KMnO₄/H⁺ to form pyridazine-3,4-dione derivatives through dihydroxylation at the 3,4-positions.

-

Piperidine ring oxidation : Tertiary amine groups in the piperidine ring undergo oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

Table 1: Oxidation Conditions and Products

| Substrate Position | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyridazine C3-C4 | KMnO₄ | H₂SO₄, 80°C | Dihydroxypyridazinone | ~45% |

| Piperidine N | mCPBA | DCM, RT | Piperidine N-oxide | 60–70% |

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS):

-

Chlorophenyl group : The 4-chloro substituent undergoes displacement with amines (e.g., morpholine) or thiols in DMF at 120°C.

-

Fluorophenyl group : The 4-fluoro group shows limited reactivity but can participate in SNAr with strong nucleophiles (e.g., NaN₃ in DMSO) .

Key Observations :

-

Chlorine substitution occurs preferentially at the pyridazine-linked phenyl group due to enhanced electrophilicity from the adjacent heterocycle .

-

Fluorine substitution on the distal phenyl ring remains inert under mild conditions .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives.

-

Buchwald-Hartwig : Amination with primary/secondary amines occurs at the chloro site under Pd₂(dba)₃/Xantphos catalysis .

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-MeO-C₆H₄B(OH)₂ | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | 65% |

Piperazine/Piperidine Functionalization

The secondary amines in piperazine and piperidine rings undergo characteristic reactions:

-

Acylation : Reacts with acetyl chloride or benzoyl chloride in THF to form N-acylated derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated products .

Notable Example :

-

Acylation of the piperazine nitrogen with isonicotinoyl chloride produces a derivative showing enhanced solubility in polar solvents .

Hydrolysis Reactions

The methanone linker is stable under neutral conditions but hydrolyzes under extreme pH:

-

Acidic Hydrolysis (HCl/EtOH, reflux): Cleaves the methanone group to form a carboxylic acid and secondary amine fragments.

-

Basic Hydrolysis (NaOH/H₂O, 100°C): Degrades the pyridazine ring, yielding fragmented aromatic amines.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

-

Halogenation : Br₂/FeBr₃ selectively brominates the fluorophenyl ring at the ortho position .

Mechanistic Insight :

-

Fluorine’s strong electron-withdrawing effect deactivates the ring but directs incoming electrophiles to meta/ortho positions via resonance and inductive effects .

Photochemical Reactivity

UV irradiation induces unique transformations:

-

C–F Bond Activation : Under UV light (254 nm), the C–F bond in the fluorophenyl group undergoes homolytic cleavage, forming a phenyl radical that dimerizes .

-

Pyridazine Ring Rearrangement : Prolonged UV exposure causes ring contraction to imidazole derivatives.

Catalytic Hydrogenation

The pyridazine ring is partially reduced under H₂/Pd-C:

-

Selective Reduction : Forms 1,4-dihydropyridazine derivatives without affecting other aromatic rings.

-

Full Reduction : High-pressure H₂ (50 atm) with Raney Ni saturates the pyridazine ring to a piperazine-like structure.

Radical Reactions

The chlorophenyl group participates in radical-mediated processes:

-

Ullmann-Type Coupling : Forms C–C bonds with aryl iodides using CuI/1,10-phenanthroline .

-

Minisci Reaction : Generates alkylated pyridazine derivatives via FeSO₄/H₂O₂-mediated radical addition .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Simulated Gastric Fluid (pH 1.2): Degrades by 12% over 24 hours via hydrolysis of the methanone group.

-

Blood Plasma (pH 7.4): Stable for >48 hours, with no detectable decomposition.

Key Research Findings

-

Substituent Effects on Reactivity :

-

Electron-withdrawing groups (Cl, F) enhance NAS and cross-coupling efficiency at the pyridazine-linked phenyl ring.

-

Steric hindrance from the piperidine ring limits reactivity at the C3 position of pyridazine.

-

-

Catalyst Systems :

-

Synthetic Applications :

Table 3: Substituent Influence on Reaction Rates

| Reaction Type | 4-Cl Substituent | 4-F Substituent | Rate (Relative to Parent) |

|---|---|---|---|

| Suzuki-Miyaura | 1.5× acceleration | No effect | 1.0 (baseline) |

| Nucleophilic Substitution | 3.2× acceleration | 0.8× inhibition | 1.0 (baseline) |

Comparación Con Compuestos Similares

Table 1: Structural and Physical Property Comparison

*Calculated based on formula.

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and 4-fluorophenyl groups introduce moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in the analog from .

- Heterocyclic Influence : Replacement of pyridazine (target) with pyrimidine (compound 11) reduces molecular weight and increases polarity (lower Rf value) .

- Flexibility vs.

Physicochemical and Spectroscopic Properties

- Solubility : The piperazine moiety in the target compound likely improves water solubility compared to analogs with purely aromatic substituents (e.g., compound 11) .

- Spectroscopic Signatures: FTIR: Expected C=O stretch at ~1650–1700 cm⁻¹ (methanone), aromatic C-Cl at ~750 cm⁻¹, and C-F at ~1100 cm⁻¹ . NMR: Piperazine protons would resonate at δ 2.5–3.5 ppm, while pyridazine aromatic protons appear downfield (δ 7.5–8.5 ppm) .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogs:

- Piperazine Derivatives: Compounds like (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone () exhibit bioactivity in enzyme inhibition assays due to nitro group-mediated charge interactions .

- Pyridazine vs. Pyrimidine : Pyridazine cores (target) may offer distinct binding profiles compared to pyrimidine analogs (compound 11), as pyridazines are less common in medicinal chemistry but show promise in kinase targeting .

- Chloro/Fluoro Synergy: The dual halogenation in the target compound may enhance lipophilicity and membrane permeability compared to mono-halogenated analogs .

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

The compound combines a pyridazine ring, piperidine, and a 4-fluorophenyl-piperazine moiety. The pyridazine core may act as a hydrogen bond acceptor, while the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Piperazine and piperidine rings contribute to conformational flexibility, enabling interactions with diverse biological targets (e.g., GPCRs or kinases) .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

- Step 1: Coupling of 6-(4-chlorophenyl)pyridazine-3-carboxylic acid with piperidine derivatives via amide bond formation.

- Step 2: Introduction of the 4-fluorophenyl-piperazine group using nucleophilic substitution or Buchwald-Hartwig amination. Reaction optimization (e.g., reflux in DMF at 80–100°C, palladium catalysts) is critical for yields >70% .

Q. Which spectroscopic methods are used to confirm its structural integrity?

- NMR: H and C NMR verify piperazine/pyridazine ring connectivity and substituent positions.

- MS: High-resolution mass spectrometry confirms molecular weight (expected: ~480 g/mol).

- IR: Peaks at ~1650 cm confirm ketone carbonyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during piperazine coupling?

- Solvent choice: Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions.

- Catalyst screening: Test Pd(OAc)/Xantphos systems for Buchwald-Hartwig reactions, optimizing ligand-to-metal ratios.

- Temperature control: Lowering reaction temperatures (50–60°C) minimizes decomposition of thermally labile intermediates .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 100°C | 55 | 85 |

| THF, 60°C | 72 | 92 |

| DCM, RT, Pd/Xantphos | 68 | 89 |

Q. How do contradictory binding affinity results across assays arise, and how can they be resolved?

Discrepancies may stem from:

- Assay format: Surface plasmon resonance (SPR) measures direct binding, while fluorescence polarization (FP) detects competitive displacement.

- Buffer conditions: Varying ionic strength or pH alters protonation states of piperazine, affecting interactions. Validate using orthogonal methods (e.g., isothermal titration calorimetry) and standardize buffer conditions (pH 7.4, 150 mM NaCl) .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Bioisosteric replacement: Substitute the pyridazine ring with a triazole to reduce CYP450-mediated oxidation.

- Deuteriation: Replace labile C-H bonds in the piperidine ring with C-D to slow metabolism.

- Prodrug design: Introduce ester moieties at the ketone group for sustained release .

Experimental Design & Data Analysis

Q. How to design a SAR study to evaluate the role of the 4-fluorophenyl group?

- Analog synthesis: Prepare derivatives with -H, -Cl, or -CF substituents on the phenyl ring.

- Assays: Test in vitro binding (IC) against target receptors and measure logP for lipophilicity.

- Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What thermal analysis methods assess the compound’s stability for long-term storage?

- DSC: Determine melting point () and identify polymorph transitions (e.g., endothermic peaks at 180–200°C).

- TGA: Monitor weight loss under nitrogen to detect decomposition above 250°C. Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .

Conflict Resolution in Data Interpretation

Q. How to address inconsistencies in cytotoxicity data between 2D vs. 3D cell models?

- 3D spheroids mimic tumor microenvironments with hypoxia, reducing drug penetration.

- Normalize data to cell viability metrics (ATP vs. resazurin assays) and validate via immunohistochemistry for apoptosis markers (e.g., caspase-3) .

Q. Why does the compound exhibit varying solubility in PBS vs. simulated biological fluids?

- Protein binding: Serum albumin in biological fluids sequesters the compound, reducing free concentration.

- Salt effects: PBS lacks surfactants present in physiological media, altering micelle formation.

Measure solubility using equilibrium dialysis and adjust formulations with cyclodextrins or co-solvents (e.g., PEG 400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.